2,5-Dimethoxy-4-ethylphenethylamine

Catalog No.
S515833
CAS No.
71539-34-9
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxy-4-ethylphenethylamine

CAS Number

71539-34-9

Product Name

2,5-Dimethoxy-4-ethylphenethylamine

IUPAC Name

2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h7-8H,4-6,13H2,1-3H3

InChI Key

VDRGNAMREYBIHA-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1OC)CCN)OC

Solubility

Soluble in DMSO

Synonyms

2,5-Dimethoxy-4-ethylphenethylamine; 2C-E; Eternity; Aqua Rust; Hummingbird

Canonical SMILES

CCC1=CC(=C(C=C1OC)CCN)OC

Description

The exact mass of the compound 2,5-Dimethoxy-4-ethylphenethylamine is 209.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding Psychoactive Mechanisms: DOET belongs to the phenethylamine class of chemicals, which share a core structure with neurotransmitters like dopamine and norepinephrine. Scientists have explored the mechanisms by which phenethylamines produce their psychoactive effects []. Studying DOET could offer insights into the pharmacological properties of this broader class of compounds.

2,5-Dimethoxy-4-ethylphenethylamine, commonly referred to as 2C-E, is a synthetic psychedelic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and is documented in his influential book PiHKAL: Phenethylamines I Have Known and Loved. This compound is characterized by its methoxy functional groups at the 2 and 5 positions of the benzene ring and an ethyl group at the 4 position. The molecular formula of 2C-E is C₁₂H₁₉NO₂, with a molecular mass of approximately 209.28 g/mol .

2C-E is known for its potent psychedelic effects, which include vivid visual hallucinations, altered sensory perception, and profound introspective experiences. Users often report that the effects can be more intense than those of other psychedelics, such as mescaline or LSD .

. Initially, the precursor compounds undergo a series of substitutions to form the desired product. The primary reaction involves the introduction of methoxy groups onto a phenethylamine backbone, followed by the addition of an ethyl group. This process typically requires reagents such as hydrochloric acid for salt formation and may involve various solvents and catalysts to facilitate the reaction .

The free base form of 2C-E is a colorless oil, while crystalline forms can be obtained as hydrochloride salts through reaction with mineral acids . The boiling point for the free base has not been definitively reported but is estimated to be between 90-100 °C at low pressure .

2C-E primarily exerts its effects through interactions with serotonin receptors, particularly the 5-HT₂A receptor, where it acts as a partial agonist. This interaction is believed to be responsible for its psychedelic effects, including visual distortions and altered states of consciousness .

Users commonly report a range of subjective effects, such as:

  • Visual Hallucinations: Including intricate patterns and vibrant colors.
  • Time Distortion: A significant alteration in the perception of time.
  • Ego Dissolution: Feelings of loss of self or identity.
  • Enhanced Introspection: Increased awareness of thoughts and emotions.

Adverse effects may include tachycardia, hypertension, agitation, and in extreme cases, delirium or hallucinations .

The synthesis of 2C-E can be outlined in several steps:

  • Preparation of Precursors: Starting materials such as phenethylamine derivatives are prepared.
  • Methoxylation: The introduction of methoxy groups at the 2 and 5 positions is achieved using methylating agents.
  • Alkylation: An ethyl group is introduced at the 4 position through alkylation reactions.
  • Salt Formation: The free base can be converted into its hydrochloride salt for stability and ease of handling.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Interaction studies involving 2C-E have shown that it can produce enhanced effects when combined with other substances. For example:

  • Cannabis: Co-administration can intensify both visual and cognitive effects but may also increase anxiety or confusion.
  • Dissociatives: Combining with dissociatives can lead to more vivid visual experiences and intense internal hallucinations.
  • Stimulants: The combination may amplify stimulating effects but could also lead to increased cardiovascular strain .

These interactions highlight the need for caution when using 2C-E in conjunction with other psychoactive substances.

Several compounds share structural similarities with 2C-E within the phenethylamine class:

Compound NameChemical StructureKey Characteristics
2C-D (2,5-Dimethoxy-4-methylphenethylamine)Similar methoxy positions; methyl instead of ethylShorter duration; milder effects compared to 2C-E
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)Bromine substitution at R4Known for colorful visuals; often considered more euphoric
Mescaline (3,4,5-Trimethoxyphenethylamine)Three methoxy groupsNatural psychedelic; longer history of use in indigenous cultures

Each compound exhibits unique psychoactive properties despite their structural similarities. For instance, while both 2C-B and mescaline are noted for their visual effects, users often describe 2C-E as having a more intense introspective quality .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Exact Mass

209.1416

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I190284UXX

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71539-34-9

Wikipedia

2,5-dimethoxy-4-ethylphenethylamine

Dates

Modify: 2024-02-18
1: Iwersen-Bergmann S, Lehmann S, Heinemann A, Schröder C, Müller A, Jungen H, Andresen-Streichert H, Pueschel K, Vidal C, Mercer-Chalmers-Bender K. Mass poisoning with NPS: 2C-E and Bromo-DragonFly. Int J Legal Med. 2018 Jun 29. doi: 10.1007/s00414-018-1882-9. [Epub ahead of print] Erratum in: Int J Legal Med. 2018 Jul 21;:. PubMed PMID: 29959557.
2: Vårdal L, Askildsen HM, Gjelstad A, Øiestad EL, Edvardsen HM, Pedersen-Bjergaard S. Parallel artificial liquid membrane extraction of new psychoactive substances in plasma and whole blood. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 24;1048:77-84. doi: 10.1016/j.jchromb.2017.02.010. Epub 2017 Feb 14. PubMed PMID: 28226266.
3: Hieger MA, Rose SR, Cumpston KL, Stromberg PE, Miller S, Wills BK. Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel substituted amphetamine: a case series. Am J Emerg Med. 2015 Dec;33(12):1843.e1-3. doi: 10.1016/j.ajem.2015.04.065. Epub 2015 May 2. PubMed PMID: 25983267.
4: Kerrigan S, Mott A, Jatzlau B, Ortiz F, Perrella L, Martin S, Bryand K. Designer psychostimulants in urine by liquid chromatography-tandem mass spectrometry. J Forensic Sci. 2014 Jan;59(1):175-83. doi: 10.1111/1556-4029.12306. Epub 2013 Dec 6. PubMed PMID: 24313279.
5: Eshleman AJ, Forster MJ, Wolfrum KM, Johnson RA, Janowsky A, Gatch MB. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology (Berl). 2014 Mar;231(5):875-88. doi: 10.1007/s00213-013-3303-6. Epub 2013 Oct 19. PubMed PMID: 24142203; PubMed Central PMCID: PMC3945162.
6: Nonaka R, Nagai F, Ogata A, Satoh K. In vitro screening of psychoactive drugs by [(35)S]GTPgammaS binding in rat brain membranes. Biol Pharm Bull. 2007 Dec;30(12):2328-33. PubMed PMID: 18057721.
7: Nagai F, Nonaka R, Satoh Hisashi Kamimura K. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. Eur J Pharmacol. 2007 Mar 22;559(2-3):132-7. Epub 2006 Dec 12. PubMed PMID: 17223101.

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